Product packaging for 5-Chloro-2-methylpyrido[3,4-b]pyrazine(Cat. No.:CAS No. 556053-82-8)

5-Chloro-2-methylpyrido[3,4-b]pyrazine

カタログ番号: B2761931
CAS番号: 556053-82-8
分子量: 179.61
InChIキー: IYGMHUPCSCEODV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Chloro-2-methylpyrido[3,4-b]pyrazine (CAS 556053-82-8) is a high-purity chemical intermediate with the molecular formula C~8~H~6~ClN~3~ and a molecular weight of 179.61 g/mol . This compound features a nitrogen-rich pyrido[3,4-b]pyrazine core, a privileged scaffold in heterocyclic chemistry known for its versatile reactivity and application in developing novel therapeutic agents and functional materials . Its primary research value lies in its role as a synthetic building block. The chloro substituent at the C-5 position is a reactive handle that enables further molecular diversification through various C-C and C-N coupling reactions, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, to create diverse libraries of polysubstituted derivatives . This compound is of significant interest in medicinal chemistry, particularly for constructing molecules that target protein kinases, which are crucial in cancer therapy research . The synthetic route to this compound typically involves the condensation of 2-chloro-3,4-diaminopyridine with methylglyoxal . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3 B2761931 5-Chloro-2-methylpyrido[3,4-b]pyrazine CAS No. 556053-82-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloro-2-methylpyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-4-11-7-6(12-5)2-3-10-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGMHUPCSCEODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556053-82-8
Record name 5-chloro-2-methylpyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Transformations and Derivatization of 5 Chloro 2 Methylpyrido 3,4 B Pyrazine

Electrophilic and Nucleophilic Reactivity of the Pyrido[3,4-b]pyrazine (B183377) System

The pyrido[3,4-b]pyrazine ring system is characterized as a π-deficient heterocycle due to the presence of three nitrogen atoms. This electron deficiency significantly influences its reactivity. The lone pairs of the nitrogen atoms are integral to the aromatic system, which makes them less available for protonation compared to pyridine (B92270). Consequently, electrophilic aromatic substitution on the carbon atoms of the pyrido[3,4-b]pyrazine nucleus is generally challenging and requires harsh reaction conditions. The electron-withdrawing nature of the nitrogen atoms deactivates the ring system towards electrophilic attack.

Conversely, the π-deficient character of the pyrido[3,4-b]pyrazine system renders it susceptible to nucleophilic attack. This is particularly evident in the case of 5-Chloro-2-methylpyrido[3,4-b]pyrazine, where the chlorine atom at the 5-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The presence of the pyrazine (B50134) ring enhances the electrophilicity of the carbon atom attached to the chlorine, making it a prime site for modification.

Synthesis of Diversified Analogs and Congeners of this compound

The structural diversity of this compound analogs can be achieved through modifications at both the pyrazine and pyridine rings.

While modifications at the pyridine ring are more common, the pyrazine moiety can also be functionalized. The methyl group at the 2-position offers a handle for various transformations. For instance, condensation reactions with suitable reagents can be envisioned to introduce further complexity. Additionally, oxidation of the pyrazine nitrogen atoms could potentially lead to N-oxide derivatives, which can alter the electronic properties of the ring system and provide new avenues for derivatization. However, specific examples of such modifications on the this compound scaffold are not extensively documented in the reviewed literature.

The most facile and widely explored modification of this compound involves the displacement of the chlorine atom at the 5-position. A variety of nucleophiles can be employed to achieve this transformation, leading to a diverse array of 5-substituted analogs.

An amination reaction with benzylamine (B48309) can be performed without the need for a catalyst, affording the corresponding 5-benzylamino derivative in excellent yield. nih.gov Furthermore, hydrolysis of the 5-chloro group can be achieved using aqueous formic acid to yield the 5-oxo derivative. nih.gov This 5-oxo intermediate, existing in tautomeric equilibrium, can then undergo further reactions. For instance, N-alkylation and N-arylation reactions have been successfully carried out on the pyridone nitrogen. nih.gov

The following table summarizes selected nucleophilic substitution reactions at the C-5 position of related 5-chloropyrido[3,4-b]pyrazine scaffolds.

Table 1: Nucleophilic Substitution Reactions at the C-5 Position of 5-Chloropyrido[3,4-b]pyrazines

Starting Material Nucleophile Reagent/Conditions Product Yield (%) Reference
5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine Benzylamine Neat, 100°C 5-(Benzylamino)-2,3-dimethylpyrido[3,4-b]pyrazine 95 nih.gov
5-Chloro-2-phenylpyrido[3,4-b]pyrazine Aqueous Formic Acid 100°C 2-Phenylpyrido[3,4-b]pyrazin-5(6H)-one 91 nih.gov
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one Iodomethane NaH, DMF 6-Methyl-2,3-diphenylpyrido[3,4-b]pyrazin-5(6H)-one 98 nih.gov
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one 4-Methoxyphenylboronic acid Cu(OAc)₂, Et₃N, CH₂Cl₂ 6-(4-Methoxyphenyl)-2,3-diphenylpyrido[3,4-b]pyrazin-5(6H)-one 67 nih.gov

Advanced Coupling Reactions for Scaffold Expansion

Palladium-catalyzed cross-coupling reactions are powerful tools for expanding the molecular framework of this compound. The chloro-substituent at the 5-position is amenable to various coupling protocols, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, a cyanation reaction using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst system, such as Pd₂(dba)₃ and dppf, can convert the 5-chloro group into a 5-cyano moiety. nih.gov This transformation introduces a versatile nitrile group that can be further elaborated.

While not specifically documented for the 2-methyl derivative, related halogenated pyrido[3,4-b]pyrazines have been successfully employed in Suzuki and other palladium-catalyzed coupling reactions to introduce aryl and heteroaryl substituents. nih.govlibretexts.org These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the halo-pyridopyrazine with a boronic acid or other organometallic reagent.

The table below provides an example of a palladium-catalyzed cyanation reaction on a 5-chloropyrido[3,4-b]pyrazine derivative.

Table 2: Palladium-Catalyzed Coupling Reactions at the C-5 Position

Starting Material Coupling Partner Catalyst/Reagents Product Yield (%) Reference
5-Chloro-2,3-diphenylpyrido[3,4-b]pyrazine Zn(CN)₂ Pd₂(dba)₃, dppf, Zn powder, DMA, 120°C 2,3-Diphenylpyrido[3,4-b]pyrazine-5-carbonitrile 59 nih.gov

Structure Activity Relationship Sar Investigations of Pyrido 3,4 B Pyrazine Derivatives

Elucidation of Key Structural Features for Biological Activity

SAR studies have revealed that specific structural features of the pyrido[3,4-b]pyrazine (B183377) core are fundamental for its biological activity, particularly in the context of anticancer applications. Research on 1,2-dihydropyrido[3,4-b]pyrazine derivatives has highlighted several critical elements for their antitumor effects, which are attributed to the disruption of mitosis. nih.gov

One of the most crucial features is the 1,2-dihydropyrido[3,4-b]pyrazine ring system itself. It has been demonstrated that both oxidation to the fully aromatic pyrido[3,4-b]pyrazine and reduction to the 5,6,7,8-tetrahydro derivative lead to a significant diminution or complete loss of antitumor activity. This underscores the importance of the specific electronic and conformational properties of the dihydro scaffold for interacting with its biological target. nih.gov

Furthermore, the presence of a 4-amino group is indispensable for the activity of these anticancer agents. Replacement of this amino group with other substituents has been shown to abolish the biological effect, suggesting a critical role for this group in binding interactions, potentially through hydrogen bonding. nih.gov

Another key determinant of activity is the nature of the substituent at the 6-position . The presence of an aryl group at this position is a necessary, though not sufficient, condition for antitumor activity. This indicates that a bulky, aromatic substituent is required, likely to engage in hydrophobic or π-stacking interactions within the target's binding site. nih.gov

Impact of Substituent Variation on Potency and Selectivity

The potency and selectivity of pyrido[3,4-b]pyrazine derivatives can be finely tuned by varying the substituents on the core scaffold. This has been extensively demonstrated in the development of protein kinase inhibitors and other biologically active agents.

In the pursuit of potent protein kinase inhibitors, a significant finding has been the identification of the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group. When this group is attached to either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring, the resulting compounds exhibit inhibitory activity against a range of cancer-related protein kinases, with IC50 values in the low micromolar range. rsc.org This highlights the importance of a specific, extended substituent at these positions for achieving potent kinase inhibition.

Further SAR studies on 1,2-dihydropyrido[3,4-b]pyrazine-based anticancer agents have shown that substitution at the 7-position can also modulate activity. The introduction of a methyl group at the 7-position was found to increase the antitumor activity, suggesting that this position can tolerate or even benefit from small alkyl substituents that may enhance binding or improve pharmacokinetic properties. nih.gov

The versatility of the pyrido[3,4-b]pyrazine scaffold is also evident in its hybridization with natural products to generate novel bioactive compounds. For instance, derivatives of pyrido[3,4-b]phenazinedione have demonstrated significant cytotoxic activity against various human tumor cell lines, with IC50 values ranging from 0.12 to 1.26 μM. mdpi.comnih.gov These compounds also exhibited inhibitory activity against topoisomerase II, indicating a clear mechanism of action. mdpi.comnih.gov

Below is an interactive data table summarizing the impact of substituent variations on the biological activity of selected pyrido[3,4-b]pyrazine derivatives.

Compound IDScaffoldPosition of SubstitutionSubstituentBiological ActivityTarget/AssayPotency (IC50/Ki)
1 1,2-Dihydropyrido[3,4-b]pyrazine4AminoAnticancerMitosis InhibitionActive
2 1,2-Dihydropyrido[3,4-b]pyrazine4OtherAnticancerMitosis InhibitionInactive
3 1,2-Dihydropyrido[3,4-b]pyrazine6ArylAnticancerMitosis InhibitionActive
4 1,2-Dihydropyrido[3,4-b]pyrazine6AlkylAnticancerMitosis InhibitionInactive
5 1,2-Dihydropyrido[3,4-b]pyrazine7MethylAnticancerMitosis InhibitionIncreased Activity
6 Pyrido[3,4-b]pyrazine5 or 84-(Piperidin-1-yl)anilineKinase InhibitionCancer-related kinasesLow µM
7 Pyrido[3,4-b]phenazinedione-VariedCytotoxicityHuman tumor cell lines0.12 - 1.26 µM

Regioisomeric Effects on Pharmacological Profiles

The arrangement of nitrogen atoms within the pyridopyrazine core, as well as the placement of substituents, can have a profound impact on the pharmacological profile of the resulting compounds. This is evident when comparing the properties and activities of pyrido[3,4-b]pyrazine derivatives with their regioisomers, such as pyrido[2,3-b]pyrazines.

A clear example of regioisomeric effects on biological activity is seen in the antibacterial properties of pyrido[2,3-b]pyrazine (B189457) N-oxide derivatives. Studies have shown that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives possess strong antibacterial activity, whereas the corresponding pyrido[2,3-b]pyrazine 1-oxide derivatives are devoid of such activity. nih.gov This dramatic difference in the pharmacological profile is solely due to the presence or absence of the N-oxide at the 4-position, underscoring the critical role of regioisomerism in determining biological function.

Furthermore, SAR studies on pyrido[2,3-b]pyrazine derivatives have identified compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The activity of these compounds is influenced by the nature of the side chains attached to the core scaffold. For example, a derivative bearing two thiocarbonyl groups exhibited good antibacterial activity against several bacterial strains. researchgate.net Comparing these findings with the SAR of pyrido[3,4-b]pyrazines suggests that each regioisomeric scaffold has its own unique set of preferred substitution patterns for a given biological activity.

Design Principles for Optimized Pyrido[3,4-b]pyrazine Scaffolds

Based on the accumulated SAR data, a set of design principles can be formulated for the optimization of pyrido[3,4-b]pyrazine scaffolds to achieve desired biological activities. These principles provide a rational framework for the medicinal chemist to guide the design of new and improved derivatives.

A primary consideration is the oxidation state of the pyridopyrazine core . For certain anticancer applications, the 1,2-dihydro scaffold is essential, and any deviation from this oxidation state is detrimental to activity. nih.gov This highlights the importance of maintaining a specific three-dimensional conformation and electronic structure.

The introduction of key pharmacophoric groups at specific positions is another critical design principle. For kinase inhibition, the incorporation of a 4-(piperidin-1-yl)aniline moiety at either the C-5 or C-8 position has proven to be a successful strategy. rsc.org For anticancer activity, a 4-amino group and a 6-aryl substituent are crucial. nih.gov This underscores the need for a deep understanding of the target's binding site topology to guide the placement of functionality.

Modulation of potency and selectivity through substituent variation is a well-established principle in medicinal chemistry that is highly applicable to the pyrido[3,4-b]pyrazine scaffold. The observation that a 7-methyl group can enhance the antitumor activity of 1,2-dihydropyrido[3,4-b]pyrazines suggests that fine-tuning of physicochemical properties and steric interactions can be achieved through judicious substitution. nih.gov

Finally, the consideration of regioisomeric effects is paramount in the design process. The choice between a pyrido[3,4-b]pyrazine and a pyrido[2,3-b]pyrazine scaffold, for example, will have a significant impact on the resulting pharmacological profile. Therefore, the selection of the core scaffold should be a deliberate decision based on the desired biological target and the intended mechanism of action. The distinct activities of N-oxide regioisomers further emphasize the subtle yet critical role of atomic-level structural changes. nih.gov

By integrating these design principles, it is possible to rationally design and optimize pyrido[3,4-b]pyrazine derivatives with enhanced potency, selectivity, and desirable pharmacological properties for a wide range of therapeutic applications.

Pharmacological and Biochemical Investigations of Pyrido 3,4 B Pyrazine Derivatives Preclinical Research Focus

Identification and Characterization of Molecular Targets

Thorough searches of preclinical research databases and scientific publications did not yield specific data on the molecular targets of 5-Chloro-2-methylpyrido[3,4-b]pyrazine. The following subsections detail the lack of available information for the specified target classes.

Kinase Inhibition (e.g., Syk, mTOR, PI3K, Aurora B, EGFR, HER2, MPS1, PDE2A)

There is no publicly available research detailing the inhibitory activity of this compound against the specified panel of kinases, including Spleen tyrosine kinase (Syk), Mammalian target of rapamycin (B549165) (mTOR), Phosphoinositide 3-kinase (PI3K), Aurora B kinase, Epidermal growth factor receptor (EGFR), Human epidermal growth factor receptor 2 (HER2), Monopolar spindle 1 (MPS1), or Phosphodiesterase 2A (PDE2A). Consequently, inhibitory concentrations (e.g., IC50 values) and the nature of any potential kinase inhibition remain uncharacterized.

Receptor Modulation (e.g., GPR6, Muscarinic Acetylcholine Receptor Subtype 4)

Preclinical studies focused on the modulatory effects of this compound on G-protein coupled receptor 6 (GPR6) or the Muscarinic Acetylcholine Receptor Subtype 4 (M4) have not been reported in the available scientific literature. Therefore, its potential as an agonist, antagonist, or allosteric modulator for these receptors is currently unknown.

Enzyme Inhibition Beyond Kinases

No specific data from preclinical investigations are available concerning the inhibitory effects of this compound on other classes of enzymes.

Mechanism of Action Studies at the Cellular and Molecular Level

In the absence of identified molecular targets, detailed mechanism-of-action studies for this compound at the cellular and molecular level have not been published.

Pathway Modulation and Signal Transduction Interventions

There is no available research describing the effects of this compound on intracellular signaling pathways or its intervention in signal transduction cascades.

Cellular Phenotype Analysis in Research Models

Published studies analyzing the cellular phenotypes induced by this compound in various research models are not available. Therefore, its effects on cellular processes such as proliferation, apoptosis, or differentiation have not been documented.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables can be generated.

Preclinical Efficacy Profiling in In Vitro and In Vivo Disease Models

The therapeutic potential of pyrido[3,4-b]pyrazine (B183377) derivatives has been explored across various disease models, revealing promising anti-proliferative, anti-inflammatory, and antibacterial properties.

Derivatives of the pyrido[3,4-b]pyrazine scaffold have demonstrated notable anti-proliferative and cytostatic effects against a variety of cancer cell lines. Although specific data for this compound is limited, studies on related compounds highlight the potential of this chemical class. For instance, certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives have been shown to be active against experimental neoplasms in mice, with their mechanism of action attributed to the accumulation of cells at mitosis. nih.gov The structural features necessary for this activity include the presence of a 6-substituent containing an aryl group. nih.gov

Research on other closely related heterocyclic systems further underscores the anti-cancer potential. For example, novel pyrido[2,3-b]pyrazines have been synthesized and shown to inhibit both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines. nih.gov One particular compound from this series demonstrated IC50 values of 0.09 μM in PC9 cells and 0.15 μM in the resistant PC9-ER cell line. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyrido[2,3-b]pyrazine (B189457) Derivatives

Compound Cell Line IC50 (µM)
Compound 7n PC9 (Erlotinib-sensitive NSCLC) 0.09
Compound 7n PC9-ER (Erlotinib-resistant NSCLC) 0.15

Data sourced from studies on pyrido[2,3-b]pyrazine derivatives. nih.gov

The pyrido[3,4-b]pyrazine scaffold has been investigated for its role in modulating inflammatory and allergic responses. While direct evidence for this compound is scarce, related pyrazolo[3,4-b]pyrazine derivatives have been evaluated for their anti-inflammatory properties. nih.gov In one study, a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative exhibited anti-inflammatory activity comparable to the reference drug indomethacin (B1671933) in a carrageenan-induced rat paw edema model. nih.gov

Furthermore, a series of pyrido[3',2':4,5]thieno[3,2-d]-N-triazines were synthesized and evaluated for their antiallergic activity. nih.gov Several of these compounds were potent inhibitors of histamine (B1213489) release from passively sensitized rat mast cells and were orally active in a passive cutaneous anaphylaxis (PCA) test in rats. nih.gov The most potent compound in this series was found to be 60 times more potent than disodium (B8443419) cromoglycate in the rat mast cell assay. nih.gov

Several studies have highlighted the antibacterial potential of pyrido[2,3-b]pyrazine and pyrazolo[3,4-b]pyrazine derivatives. researchgate.netimist.manih.gov A series of novel pyrido[2,3-b]pyrazine derivatives were tested in vitro against different bacterial strains and showed moderate activity. imist.ma One derivative bearing two thiocarbonyl groups exhibited good antibacterial activity against Staphylococcus aureus (MIC = 0.078 mg/ml) and Bacillus cereus (MIC = 0.078 mg/ml). imist.ma

Investigations into 1H-pyrazolo[3,4-b]pyrazine derivatives also revealed tuberculostatic activity, with MIC values ranging from 22-100 microg/cm3. nih.gov Some of these compounds demonstrated elevated activity towards anaerobic bacteria and low activity towards aerobic bacteria. nih.gov

Table 2: Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus 0.078
Bacillus cereus 0.078
Escherichia coli 0.625
Salmonella typhi 1.25

Data represents a derivative with two thiocarbonyl groups. imist.ma

Selectivity and Off-Target Profiling in Preclinical Contexts

The selectivity and off-target profiling of potential drug candidates are critical aspects of preclinical evaluation. For the broader class of disubstituted pyrido[3,4-b]pyrazines, studies have been conducted to assess their activity against a panel of cancer-related protein kinases. rsc.org Several analogues were found to be active at low micromolar IC50 values, indicating their potential as protein kinase inhibitors. rsc.org The identification of the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to these therapeutic targets provides a basis for designing more selective inhibitors. rsc.org However, specific selectivity and off-target data for this compound are not currently available.

Computational and Theoretical Studies on 5 Chloro 2 Methylpyrido 3,4 B Pyrazine and Its Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloro-2-methylpyrido[3,4-b]pyrazine and its analogs, docking studies are crucial for identifying potential protein targets and elucidating the molecular basis of their biological activity.

Research on pyrazine-based compounds has shown that they can engage in a variety of interactions with protein active sites. nih.govresearchgate.net The heteroaromatic nature of the pyrido[3,4-b]pyrazine (B183377) core allows for a combination of polar and nonpolar interactions. nih.govresearchgate.net The nitrogen atoms in the pyrazine (B50134) ring frequently act as hydrogen bond acceptors, a common interaction observed in ligand-protein complexes. nih.govresearchgate.net Additionally, the aromatic system can participate in π-π stacking and π-cation interactions with amino acid residues like phenylalanine, tyrosine, and histidine. researchgate.net

The presence of the chloro substituent at the 5-position is particularly significant. Chlorine atoms can form halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain. nih.govresearchgate.net These interactions, though weaker than traditional hydrogen bonds, can be highly directional and contribute significantly to binding affinity and selectivity. The methyl group at the 2-position can engage in hydrophobic interactions, further anchoring the ligand in a binding pocket.

For example, docking studies on pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors revealed that the pyrazine moiety plays a key role. researchgate.net The binding mode in class I HDAC subtypes involves the ligand placing itself in the enzyme's foot pocket, allowing for bidentate chelation of the crucial zinc ion. researchgate.net Similarly, studies on pyrazine-pyridone derivatives targeting bacterial enzymes have shown high binding affinities attributed to hydrogen-donor and π-hydrogen bonds. nih.gov These findings for analogous structures suggest that this compound likely binds to protein targets through a combination of hydrogen bonds involving its pyrazine nitrogens, hydrophobic interactions from the methyl group, and potentially crucial halogen bonds from the chlorine atom.

Interaction TypePotential Residues InvolvedRole of Substituent
Hydrogen BondingAsp, Glu, Ser, Thr, Gln, AsnPyrazine Nitrogens act as acceptors
π-π StackingPhe, Tyr, Trp, HisAromatic Pyrido[3,4-b]pyrazine core
Hydrophobic InteractionsVal, Leu, Ile, Ala, Met2-methyl group
Halogen BondingBackbone C=O, Asp, Glu, Ser5-chloro group

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to calculate binding free energies.

For analogs of this compound, MD simulations have been employed to confirm the stability of ligand-protein complexes. nih.gov Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Analysis of hydrogen bonds, water bridges, and other noncovalent interactions throughout the simulation provides a detailed understanding of the key determinants of binding. nih.govnih.gov

Conformational analysis, often coupled with MD or quantum chemical calculations, is used to determine the preferred three-dimensional shape of a molecule. nih.govbeilstein-journals.org The pyrido[3,4-b]pyrazine ring system is largely planar, but the orientation of substituents and their rotational freedom can influence how the molecule fits into a binding site. For instance, in halogenated pyran analogues, solid-state conformational analysis revealed deviations in torsion angles arising from repulsion between axial substituents, which increased with the size of the halogen. beilstein-journals.org Such studies are vital for understanding the steric factors that govern molecular recognition and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

For derivatives of the pyrido[3,4-b]pyrazine scaffold, 2D and 3D-QSAR studies have been successfully applied. In one study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives, a QSAR model was generated using Multiple Linear Regression to identify the key physicochemical properties essential for G-protein coupled receptor (GPCR) inhibition. researchgate.net Such models use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Another study on pyrido[b]indole derivatives, which are structurally related to pyrido[3,4-b]pyrazines, used kernel-based partial least squares (KPLS) regression to build predictive QSAR models for anticancer activity. nih.gov The models identified specific 2D fingerprint descriptors, like atom triplets, that were crucial for activity against colon and pancreatic cancer cell lines. nih.gov 3D-QSAR methods, such as PHASE, can generate pharmacophore models that define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. nih.gov These models provide a visual and quantitative framework for designing new analogs of this compound with potentially improved potency.

QSAR StudyCompound ClassKey Findings
2D-QSAR researchgate.netTetrahydropyrido[3,4-b] pyrazine derivativesGenerated a validated MLR model to identify physicochemical properties essential for GPCR-6 inhibition.
3D-QSAR nih.govPyrido[b]indole derivativesDeveloped a four-point pharmacophore model (one H-bond donor, three ring elements) for antiproliferative activity.

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules with high accuracy. For this compound, DFT calculations can provide valuable information about its reactivity, stability, and spectral characteristics.

DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. rsc.orgbohrium.com A smaller gap generally implies higher reactivity. These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com This is crucial for predicting how the molecule will interact with other molecules or biological targets.

Furthermore, DFT is employed to predict vibrational spectra (FT-IR and Raman), which can be compared with experimental data to confirm the molecular structure. chemrxiv.orgresearchgate.net Studies on halogen-substituted pyrazine carboxamides have used DFT to perform detailed vibrational assignments based on potential energy distribution (PED). chemrxiv.org DFT can also predict nonlinear optical (NLO) properties, which are of interest for materials science applications. rsc.orgresearchgate.net For pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations have shown that compounds with smaller HOMO-LUMO gaps exhibit remarkable NLO responses. rsc.org

In Silico Prediction of Pharmacological Profiles

Before a compound is synthesized, its potential as a drug candidate can be assessed using in silico methods to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. This early assessment helps to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources.

For analogs of this compound, various web-based tools and computational models are used to predict properties like oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities such as hepatotoxicity or mutagenicity. nih.govresearchgate.net For example, in silico studies on pyrazine-chromene-carbohydrazide conjugates predicted that most compounds would be well-absorbed in the gastrointestinal tract but would not be BBB permeant. dergipark.org.tr The predictions also indicated which compounds might inhibit key drug-metabolizing CYP isoforms, an important consideration for avoiding drug-drug interactions. dergipark.org.tr

These predictive models are often based on rules like Lipinski's Rule of Five, which outlines the physicochemical properties (e.g., molecular weight, lipophilicity) that are common among orally active drugs. By evaluating this compound against these criteria and predictive models, researchers can gauge its drug-likeness and prioritize it or its analogs for further development. jneonatalsurg.com

Predicted PropertyImportance in Drug DevelopmentTypical Computational Approach
Absorption Predicts oral bioavailability and GI tract absorption.Calculation of LogP, polar surface area (PSA), and adherence to Lipinski's rules. dergipark.org.tr
Distribution Assesses blood-brain barrier (BBB) permeability and plasma protein binding.Models based on molecular size and polarity. researchgate.net
Metabolism Predicts interactions with Cytochrome P450 (CYP) enzymes.Docking studies with CYP isoforms; machine learning models. dergipark.org.tr
Excretion Estimates how the compound is cleared from the body.Often linked to metabolism and solubility predictions.
Toxicity Flags potential for carcinogenicity, mutagenicity, hepatotoxicity, etc.Structure-based alerts and predictive models (e.g., ProTox-II server). nih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques for Pyrido 3,4 B Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For derivatives of the pyrido[3,4-b]pyrazine (B183377) core, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR spectra would be expected to show distinct signals for the protons on the aromatic rings and the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent, typically appearing in the downfield region (δ 7.0-9.0 ppm). The methyl group protons would appear as a sharp singlet in the upfield region (δ 2.5-3.0 ppm). Spin-spin coupling between adjacent protons would provide information on their connectivity.

¹³C NMR spectra complement the proton data by identifying all unique carbon atoms in the molecule. The carbon atoms of the heterocyclic rings would resonate at lower fields (e.g., δ 130-160 ppm) due to the influence of the electronegative nitrogen atoms, while the methyl carbon would be found at a much higher field (e.g., δ 20-25 ppm). nih.gov

2D-NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular framework by connecting different spin systems. semanticscholar.org For instance, an HMBC experiment could show a correlation from the methyl protons to the adjacent ring carbons, confirming the position of the methyl group on the pyrazine (B50134) ring.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for a related pyrazine derivative, which illustrates the typical data obtained.

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Pyrazine-H8.53 (s, 1H)153.3
150.1
149.0
140.1
-CH₂-5.29 (s, 2H)68.1
-CH₃2.72 (s, 3H)20.2
-CH₃2.65 (s, 3H)18.5
Data adapted from the analysis of (3,5-Dimethylpyrazine-2-yl-)methyl-sulfate. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 5-Chloro-2-methylpyrido[3,4-b]pyrazine (C₈H₆ClN₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The predicted monoisotopic mass of this compound is 179.02502 Da. uni.lu In soft-ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or other adducts. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Electron ionization (EI) mass spectrometry would induce more extensive fragmentation. The fragmentation pattern of related heterocyclic compounds often involves the successive loss of small, stable molecules. asianpubs.org For this compound, potential fragmentation pathways could include the loss of a chlorine radical (Cl•), hydrogen chloride (HCl), or hydrogen cyanide (HCN) from the ring system. asianpubs.org

The following table shows predicted m/z values for various adducts of this compound.

Adduct Predicted m/z
[M+H]⁺180.03230
[M+Na]⁺202.01424
[M]⁺179.02447
[M-H]⁻178.01774
Data sourced from PubChem predictions. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the heterocyclic aromatic rings.

C-Cl stretching: Typically in the 600-800 cm⁻¹ region.

C-H bending: In the fingerprint region below 1500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of the pyrido[3,4-b]pyrazine core constitutes an extended chromophore. This extended conjugation is expected to result in strong absorption bands in the UV or even the visible region of the electromagnetic spectrum. semanticscholar.org The position of the absorption maxima (λmax) is sensitive to the electronic structure of the molecule, and analysis of the UV-Vis spectrum can provide insights into the π-electron system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π–π stacking. This method provides unambiguous confirmation of the compound's constitution and stereochemistry. nih.gov

The output of a crystallographic analysis includes detailed information about the crystal system, space group, and unit cell dimensions. The table below presents representative crystallographic data for a related heterocyclic compound to illustrate the type of information obtained.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) ** 100.5010(10)
β (°) 98.6180(10)
γ (°) **103.8180(10)
Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds.

For a compound like this compound, a reverse-phase HPLC method would typically be employed. unodc.org This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.govunodc.org The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Future Research Directions and Potential Applications in Chemical Biology

Development of Next-Generation Pyrido[3,4-b]pyrazine (B183377) Scaffolds

The pyrido[3,4-b]pyrazine core is a versatile template that allows for extensive chemical modification, enabling the generation of large libraries of analogues with diverse biological activities. Future efforts in developing next-generation scaffolds will likely focus on systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the synthesis of polysubstituted tetrahydropyrido[3,4-b]pyrazines. The introduction of various nucleophiles can lead to novel derivatives with previously inaccessible substitution patterns. rsc.org Such modifications are crucial in the life science industries, particularly in the drug discovery arena where low molecular weight, polyfunctional heterocyclic derivatives play an increasingly important role. rsc.org

Furthermore, the synthesis of disubstituted pyrido[3,4-b]pyrazines has been identified as a valuable strategy for designing protein kinase inhibitors. rsc.org SAR studies have successfully identified key pharmacophoric groups, such as the 4-(piperidin-1-yl)aniline moiety at the C-5 or C-8 positions, for effective binding to therapeutic targets. rsc.org Future work will likely expand on these findings, exploring a wider range of substituents to fine-tune the inhibitory activity against a panel of cancer-related protein kinases. rsc.org

The development of novel synthetic methodologies will also be crucial. For instance, multicomponent reactions offer an efficient way to generate structural diversity. The reaction of substituted aromatic aldehydes, 1,3-indanedione, and 2-aminopyrazine (B29847) can yield a series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds, a strategy that could be adapted for the pyrido[3,4-b]pyrazine scaffold. nih.gov

Exploration of Novel Therapeutic Areas Based on Preclinical Findings

While the pyrido[3,4-b]pyrazine scaffold has shown promise in oncology, particularly as kinase inhibitors, its therapeutic potential is likely not limited to this area. The broader class of pyrazine-containing hybrids has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and neurotropic effects. tocris.comacs.orgnih.gov

Oncology: Preclinical studies have shown that derivatives of the related 1,2-dihydropyrido[3,4-b]pyrazine ring system are active against experimental neoplasms in mice, with a mechanism attributed to the accumulation of cells at mitosis. mdpi.com Structure-activity relationship studies have identified key structural features necessary for this antitumor activity, such as the presence of a 6-substituent containing an aryl group. mdpi.com Further investigation into derivatives of 5-Chloro-2-methylpyrido[3,4-b]pyrazine could uncover novel anticancer agents with similar or distinct mechanisms of action.

Neuropharmacology: The pyrido[3,4-b]pyrazine core is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The structural similarity to other nitrogen-containing heterocycles with known neurotropic activity suggests that derivatives of this compound could be explored for conditions such as anxiety, epilepsy, and neurodegenerative diseases. For instance, novel heterocyclic systems like pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines have shown anticonvulsant and anxiolytic activities. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of pyrazine (B50134) and its derivatives is an emerging area of research. acs.org Pyridazinone derivatives, which share some structural similarities, have been evaluated as potential PDE4 inhibitors for their anti-inflammatory effects. worktribe.com Given that chronic inflammation is a hallmark of many diseases, exploring the immunomodulatory properties of this compound derivatives could open up new therapeutic avenues for conditions like rheumatoid arthritis and inflammatory bowel disease.

Integration with Advanced Drug Discovery Technologies

To accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold, the integration of advanced drug discovery technologies is essential. These technologies can significantly enhance the efficiency of lead identification and characterization.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. The development of efficient synthetic routes for pyrido[3,4-b]pyrazine derivatives will be crucial for generating the chemical diversity needed for successful HTS campaigns. nih.gov A well-designed screening cascade, incorporating both biochemical and cell-based assays, will be necessary to identify promising hits and triage them effectively. nih.gov

Computational Drug Design: Computer-aided drug design (CADD) can play a pivotal role in the rational design of next-generation pyrido[3,4-b]pyrazine derivatives. nih.gov Molecular docking simulations can be used to predict the binding modes of these compounds with their biological targets, such as protein kinases, providing insights for structural modifications to improve affinity and selectivity. nih.gov Density Functional Theory (DFT) calculations can also be employed to understand the electronic properties of these molecules, which can be correlated with their biological activity. rsc.org

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy for identifying novel starting points for drug discovery. This approach involves screening small, low-molecular-weight fragments for weak binding to a target protein. The pyrido[3,4-b]pyrazine core itself could serve as a valuable fragment, or it could be decorated with small substituents to generate a fragment library. A "direct-to-biology" high-throughput chemistry approach could be employed for the rapid synthesis and screening of a library of photoreactive covalent fragments based on this scaffold. semanticscholar.org

Role as Chemical Probes for Biological Systems

Chemical probes are small molecules that can be used to study the function of proteins and biological pathways in living systems. The development of potent and selective ligands based on the this compound scaffold could lead to valuable chemical probes for target identification and validation.

A well-characterized chemical probe should possess high affinity for its primary target and at least a tenfold selectivity against related targets. nih.gov By modifying the this compound core with appropriate functional groups, it is possible to create probes that can be used in a variety of applications. For instance, the incorporation of a reactive group, such as an alkyne or an azide, would allow for "click" chemistry-based target identification. nih.gov These probes could be incubated with cell lysates, and the protein targets could be enriched and identified using techniques like mass spectrometry. nih.gov

Furthermore, fluorescently labeled derivatives of this compound could be synthesized to visualize the localization of their target proteins within cells. The inherent fluorescence of some related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, suggests that the pyrido[3,4-b]pyrazine core may also possess favorable photophysical properties that could be exploited for this purpose. acs.org

Design of Targeted Degraders and PROTACs Utilizing the Pyrido[3,4-b]pyrazine Core

Targeted protein degradation is a novel therapeutic modality that utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. google.com Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

The pyrido[3,4-b]pyrazine scaffold is an attractive candidate for the development of novel PROTACs. Its modular nature allows for the facile attachment of linkers and E3 ligase ligands. The key to designing a successful PROTAC is the identification of a potent and selective ligand for the protein of interest. Given the demonstrated activity of pyrido[3,4-b]pyrazine derivatives as kinase inhibitors, one could envision the development of PROTACs that target specific kinases for degradation.

A recent study demonstrated the successful design and synthesis of PROTACs based on the related pyrido[4,3-d]pyrimidine (B1258125) scaffold to target KRAS-G12D. nih.gov This provides a strong rationale for exploring the pyrido[3,4-b]pyrazine core for the same purpose. The synthesis of such PROTACs would involve conjugating a pyrido[3,4-b]pyrazine-based target-binding ligand to an E3 ligase ligand, such as pomalidomide (B1683931) or a VHL ligand, via a suitable linker. nih.govtocris.com The resulting PROTACs could then be evaluated for their ability to induce the degradation of the target protein and for their anti-proliferative activity in relevant cancer cell lines.

Conclusion

Summary of Key Academic Contributions and Research Insights

Direct academic contributions and detailed research insights specifically concerning 5-Chloro-2-methylpyrido[3,4-b]pyrazine are notably absent in the current body of scientific literature. While basic chemical identifiers are available, dedicated studies detailing its synthesis, reactivity, and biological profile have not been published in accessible scholarly journals.

However, the broader class of pyrido[3,4-b]pyrazines has been the subject of academic inquiry, yielding several key insights. Researchers have successfully developed various synthetic routes to access the core pyrido[3,4-b]pyrazine (B183377) ring system and its derivatives. These methods often involve the condensation of a diaminopyridine with a 1,2-dicarbonyl compound, allowing for the introduction of diverse substituents on the pyrazine (B50134) ring. The reactivity of the pyrido[3,4-b]pyrazine system has also been explored, with studies investigating functionalization at different positions of the bicyclic structure.

From a biological standpoint, the pyrido[3,4-b]pyrazine scaffold is recognized for its potential pharmacological activities. A significant area of investigation has been its role as a scaffold for the design of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The planar, aromatic nature of the pyrido[3,4-b]pyrazine core makes it a suitable platform for designing molecules that can fit into the ATP-binding site of various kinases.

Furthermore, certain derivatives of the related 1,2-dihydropyrido[3,4-b]pyrazine ring system have been investigated for their antineoplastic properties. nih.gov Studies have explored the structure-activity relationships of these compounds, indicating that specific substitutions are crucial for their potential antitumor activity. nih.gov The proposed mechanism of action for some of these derivatives involves the disruption of mitosis, a key process in cell division. nih.gov

Outlook on the Continued Scholarly Relevance of Pyrido[3,4-b]pyrazine Chemistry and Biology

The chemistry and biology of pyrido[3,4-b]pyrazines are expected to remain a relevant area of scholarly investigation. The versatility of this heterocyclic scaffold in medicinal chemistry suggests that it will continue to be a valuable template for the design of new therapeutic agents. Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of more efficient, regioselective, and stereoselective synthetic methods will enable the creation of a wider diversity of pyrido[3,4-b]pyrazine derivatives. This will be crucial for building extensive compound libraries for biological screening.

Expansion of Biological Targets: While kinase inhibition has been a primary focus, the pyrido[3,4-b]pyrazine scaffold has the potential to interact with a broader range of biological targets. Future studies may explore its utility in developing agents for other diseases, including inflammatory conditions, infectious diseases, and neurological disorders.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on various substituted pyrido[3,4-b]pyrazines will be essential to understand the structural requirements for potent and selective biological activity. This will involve the synthesis and biological evaluation of a wide array of analogs to map the pharmacophore of this scaffold for different targets.

Computational and In Silico Modeling: The use of computational tools will likely play an increasingly important role in predicting the biological activity of new pyrido[3,4-b]pyrazine derivatives and in understanding their interactions with their biological targets at a molecular level.

Q & A

Basic: What are the key synthetic strategies for preparing 5-Chloro-2-methylpyrido[3,4-b]pyrazine?

A common approach involves chlorination of a pyrazine precursor. For example, thionyl chloride (SOCl₂) under reflux conditions can introduce chlorine atoms at specific positions on the pyrazine ring, as demonstrated in the synthesis of structurally related compounds like 3-Chloro-5-methylpyrazin-2-amine . Key parameters include:

  • Reaction temperature : 60–80°C (prevents side reactions).
  • Solvent choice : Non-polar solvents (e.g., toluene) enhance selectivity.
  • Stoichiometry : Excess SOCl₂ ensures complete chlorination.
    Alternative methods include coupling reactions with organocuprates and oxalyl chloride to form fused pyrazine systems .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and substituent positions (e.g., 7-chloropyrido[3,4-b]pyrazine’s InChI code: InChI=1S/C7H4ClN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H ).
  • NMR spectroscopy : Distinguishes aromatic protons (δ 7.5–8.5 ppm for pyridine/pyrazine rings) and methyl groups (δ 2.5–3.0 ppm).
  • Mass spectrometry : Exact mass (e.g., 179.025 Da for related pyrazines ) confirms molecular formula.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from:

  • Dosage-dependent effects : Lower doses may show anti-necroptotic activity, while higher doses induce toxicity (observed in pyrrolopyrazine analogs ).
  • Experimental models : Cell lines vs. animal models (e.g., human monocyte-derived macrophages vs. murine models ).
    Methodological resolution :
    • Standardize assays (e.g., IL-1β inhibition for p38 MAP kinase activity ).
    • Use isotopically labeled analogs to track metabolic stability .

Advanced: What strategies optimize the compound’s reactivity for targeted biochemical pathways?

Functionalization of the pyrido[3,4-b]pyrazine core enhances specificity:

  • Electron-withdrawing groups (e.g., bromine at thiophene substituents) increase electrophilicity for nucleophilic attack .
  • Di-substitution patterns (e.g., [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives) improve binding to allosteric kinase sites .
    Example : Methyl groups at C2 enhance solubility, while chlorine at C5 stabilizes π-π stacking in enzyme pockets .

Advanced: How can computational methods predict the compound’s subcellular localization and transport?

  • Molecular dynamics simulations : Analyze interactions with lipid bilayers or transporters (e.g., ABC transporters ).
  • Collision cross-section (CCS) predictions : Use SMILES strings (C1=CN=C2C=NC(=CC2=N1)Cl ) to model gas-phase ion mobility.
  • QSAR models : Correlate substituent electronegativity with membrane permeability (e.g., dodecyl chains enhance tissue retention ).

Basic: What are the stability considerations for storing this compound?

  • Temperature : Store at 2–8°C to prevent decomposition (similar to 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride ).
  • Light sensitivity : Amber vials reduce photodegradation of aromatic rings.
  • Moisture control : Desiccants prevent hydrolysis of chlorine substituents .

Advanced: How do stereochemical variations (e.g., enantiomers) impact pharmacological activity?

  • Chiral resolution : Use N-Acetyl-L-glutamic acid to isolate dextrorotatory isomers, which show higher binding affinity to targets like RIPK1 .
  • "Essentially free" criteria : Patent claims require <0.1% levorotatory isomer to avoid off-target effects .
  • Analytical validation : Chiral HPLC with polarimetric detection ensures enantiopurity .

Advanced: What in vitro/in vivo models are suitable for studying metabolic pathways?

  • In vitro : Human liver microsomes quantify cytochrome P450-mediated oxidation .
  • In vivo : Radiolabeled tracer studies in rodents map metabolite distribution (e.g., ¹⁴C-labeled analogs ).
  • Toxicity screens : Zebrafish embryos assess developmental effects of metabolic byproducts .

Advanced: How can structural analogs guide the design of novel pyrido[3,4-b]pyrazine derivatives?

  • Scaffold hopping : Replace pyridine with thiophene (e.g., thieno[3,4-b]pyrazine ) to modulate electronic properties.
  • Hybrid systems : Fuse with oxadiazole rings (e.g., [1,2,5]oxadiazolo[3,4-b]pyrazine) to enhance kinase inhibition .
  • Combinatorial libraries : Use pentafluoropyridine scaffolds for one-pot annelation with diamines .

Advanced: What techniques validate the compound’s role in modulating biochemical pathways (e.g., necroptosis)?

  • Kinase activity assays : Measure RIPK1 inhibition via Western blot (phospho-MLKL detection ).
  • Transcriptomics : RNA-seq identifies downstream genes (e.g., TNF-α, IL-6) regulated by p38 MAP kinase .
  • Metabolomics : LC-MS tracks ATP/ADP ratios to confirm energy pathway disruption .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。